![molecular formula C19H20ClN5OS B2355054 1-(azepan-1-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one CAS No. 893912-96-4](/img/structure/B2355054.png)

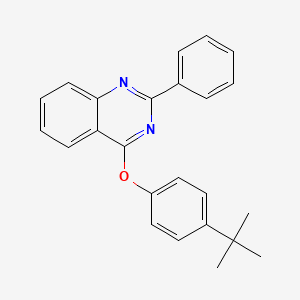

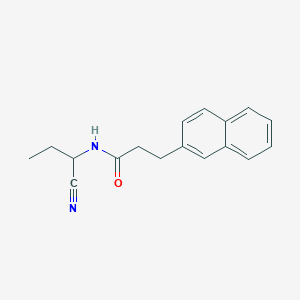

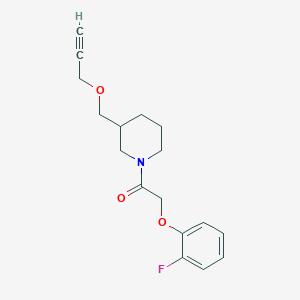

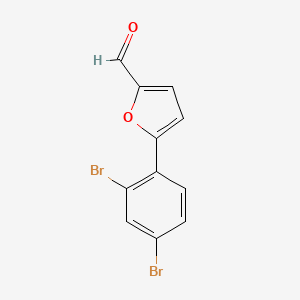

1-(azepan-1-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

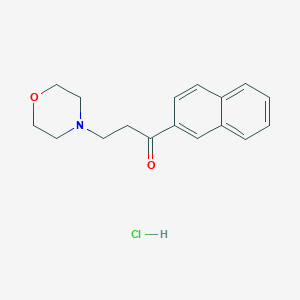

Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . A series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized and evaluated for their anticancer activity in vitro and in vivo cancer models .

Synthesis Analysis

An efficient method was developed for the synthesis of pyrazole fused heterocycles via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation in good yields . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines .Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocycles that are isosteres of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve palladium-catalyzed reactions of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles .科学的研究の応用

Antimicrobial and Anticancer Properties

- Antimicrobial and Anticancer Activity: A study by Hafez, El-Gazzar, and Al-Hussain (2016) on pyrazole derivatives related to the chemical demonstrated significant antimicrobial and anticancer activities. Some compounds even exhibited higher anticancer activity than the reference drug, doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Chemical Properties

- Catalytic Action in Synthesis: Miyashita et al. (1990) described the catalytic role of azolium salts in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, offering insights into efficient methods for creating such compounds (Miyashita, Matsuda, Iijima, & Higashino, 1990).

- Precursors for Various Derivatives: Abdelhamid, Fahmi, and Baaiu (2016) explored the use of pyrazolo[3,4-d]pyrimidine derivatives as precursors in synthesizing various heterocyclic compounds, indicating the versatility of these compounds in chemical syntheses (Abdelhamid, Fahmi, & Baaiu, 2016).

Applications in Medicine and Pharmacology

- Antitumor Evaluation: Research by Kandeel et al. (2012) highlighted the potent antitumor activity of certain pyrazolo[3,4-d]pyrimidine derivatives on various cell lines, with some showing considerable effectiveness (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Biological Applications

- Antimicrobial Activity of Derivatives: Shah et al. (2014) synthesized azetidin-2-one based pyrazoline derivatives, including those with a 4-chlorophenyl group, and found them to have noteworthy antibacterial and antifungal properties (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).

- Adenosine Receptor Affinity: Harden, Quinn, and Scammells (1991) investigated the affinity of pyrazolo[3,4-d]pyrimidine analogues for A1 adenosine receptors, indicating potential pharmacological applications (Harden, Quinn, & Scammells, 1991).

Agricultural Applications

- Herbicidal Activity: Luo et al. (2017) synthesized pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and evaluated their herbicidal activity, demonstrating potential use in agriculture (Luo, Zhao, Zheng, & Wang, 2017).

作用機序

While the specific mechanism of action for “1-(Azepan-1-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone” is not available, related compounds have shown promising cytotoxicity against tested cancer cell lines . They have been found to inhibit cell cycle progression and induce apoptosis in cancer cells .

特性

IUPAC Name |

1-(azepan-1-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5OS/c20-14-5-7-15(8-6-14)25-18-16(11-23-25)19(22-13-21-18)27-12-17(26)24-9-3-1-2-4-10-24/h5-8,11,13H,1-4,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWWIPRSBQADSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-methyl-1,3-dihydroindene-2-carboxamide;hydrochloride](/img/structure/B2354974.png)

![1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2354980.png)

![2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2354981.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)